Kadethrin

Beschreibung

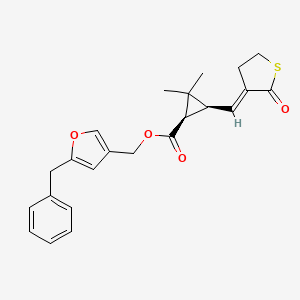

Structure

2D Structure

Eigenschaften

IUPAC Name |

(5-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O4S/c1-23(2)19(12-17-8-9-28-22(17)25)20(23)21(24)27-14-16-11-18(26-13-16)10-15-6-4-3-5-7-15/h3-7,11-13,19-20H,8-10,14H2,1-2H3/b17-12+/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWALRUNBSBTGI-ZKMZRDRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCSC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)/C=C/4\CCSC4=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O4S |

Source

|

| Record name | Kadethrin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Kadethrin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown viscous liquid; mp = 31 deg C; [HSDB] |

Source

|

| Record name | Kadethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insol in water. Sol in dichloromethane, ethanol (10 g/kg), benzene, toluene, xylene, acetone, piperonyl butoxide. Slightly sol in kerosene. |

Source

|

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg], Vapor pressure: <0.1 mPa @ 20 °C |

Source

|

| Record name | Kadethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-brown viscous oil | |

CAS No. |

58769-20-3 |

Source

|

| Record name | Kadethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58769-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kadethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058769203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5-benzyl-3-furyl]methyl [1R-[1α,3α(E)]]-3-[(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KADETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N52O84U83Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

31 °C |

Source

|

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Kadethrin mechanism of action on sodium channels

An In-depth Technical Guide on the Core Mechanism of Action of Kadethrin on Sodium Channels

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research with specific quantitative data on the electrophysiological effects of this compound on voltage-gated sodium channels is limited. As this compound is classified as a Type I pyrethroid, this guide will detail the well-established mechanism of action for Type I pyrethroids, using quantitative data from studies on structurally similar and well-characterized Type I compounds, such as tefluthrin and permethrin, as representative examples. This approach provides a robust framework for understanding the core principles of this compound's action at the molecular level.

Executive Summary

This compound is a synthetic pyrethroid insecticide that exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs). As a Type I pyrethroid, its primary mechanism of action involves the modification of sodium channel gating kinetics. This leads to a prolongation of the open state of the channel, resulting in membrane depolarization, repetitive neuronal firing, and eventual paralysis in target organisms. This guide provides a detailed overview of this mechanism, supported by quantitative data from representative Type I pyrethroids, comprehensive experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action on Voltage-Gated Sodium Channels

The fundamental action of Type I pyrethroids, including this compound, is to disrupt the normal gating of VGSCs. These channels are crucial for the initiation and propagation of action potentials in neurons.[1] Pyrethroids bind to the VGSC and stabilize the open conformation of the channel.[1]

The key effects on sodium channel function are:

-

Prolonged Channel Opening: this compound binding slows the inactivation of the sodium channel during depolarization and delays its deactivation upon repolarization. This results in a persistent inward sodium current.[2]

-

Repetitive Firing: The prolonged sodium influx leads to a sustained depolarization of the neuronal membrane. This hyperexcitability causes repetitive firing of action potentials in response to a single stimulus.

-

Eventual Paralysis: The continuous firing and membrane depolarization ultimately lead to a state where the neuron can no longer repolarize, resulting in a loss of electrical activity, paralysis, and death of the insect.

Type I pyrethroids, in contrast to Type II pyrethroids, typically induce tail currents that decay more rapidly (within a second), and their modification of the sodium channel is less dependent on the channel being in the open state.[1][3] Some Type I pyrethroids can modify channels in the resting state.[1]

Signaling Pathway and Logical Relationships

The interaction of this compound with the VGSC initiates a cascade of events leading to neurotoxicity. This can be visualized as a signaling pathway.

Caption: Signaling pathway of this compound's action on a voltage-gated sodium channel.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of representative Type I pyrethroids on the gating properties of voltage-gated sodium channels.

Table 1: Effect of Tefluthrin on Rat NaV1.3 Channel Gating Properties

Data obtained from studies on rat NaV1.3 channels expressed in Xenopus oocytes.[4]

| Parameter | Control | 100 µM Tefluthrin | Change |

| Activation V0.5 (mV) | -28.9 ± 1.2 | -28.3 ± 1.1 | No significant change |

| Inactivation V0.5 (mV) | -62.3 ± 1.2 | -63.5 ± 1.1 | No significant change |

| Percentage of Modified Channels (Resting State) | N/A | 41.5 ± 3.0% | - |

| Percentage of Modified Channels (Use-Dependent) | N/A | ~80% (two-fold increase) | - |

Table 2: Dose-Response of Permethrin on Honeybee Antennal Lobe Neuron Sodium Channels

Data represents the percentage of modified channels as a function of permethrin concentration.[5]

| Permethrin Concentration (µM) | Percentage of Modified Channels |

| 0.1 | ~5% |

| 1 | ~15% |

| 10 | ~30% |

| 50 | ~45% |

Experimental Protocols

The characterization of pyrethroid effects on sodium channels predominantly relies on electrophysiological techniques, particularly the two-electrode voltage clamp (TEVC) using Xenopus oocytes and patch-clamp recordings from cultured neurons or heterologous expression systems.

Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

This protocol is adapted from studies investigating the effects of pyrethroids on VGSCs expressed in Xenopus laevis oocytes.[4][6]

1. Oocyte Preparation and cRNA Injection:

- Oocytes are surgically removed from female Xenopus laevis and defolliculated.

- cRNA encoding the desired sodium channel α and auxiliary β subunits are injected into the oocytes.

- Oocytes are incubated for 2-7 days to allow for channel expression.

2. Electrophysiological Recording:

- Recording Solution (Barth's Saline): Comprising (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.82 MgSO₄, 0.33 Ca(NO₃)₂, 0.41 CaCl₂, and 15 HEPES, adjusted to pH 7.4.

- Electrodes: Glass microelectrodes are filled with 3 M KCl and have resistances of 0.5-2.0 MΩ.

- Voltage Clamp: Oocytes are voltage-clamped using a two-electrode voltage clamp amplifier. The holding potential is typically set to -100 mV or -120 mV.

3. Voltage-Clamp Pulse Protocols:

- Activation (Conductance-Voltage Relationship): From a holding potential of -100 mV, apply depolarizing test pulses of 40 ms duration to a range of potentials (e.g., -60 mV to +35 mV). Peak currents are measured and converted to conductance.[4]

- Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 100 ms prepulses to various potentials (e.g., -100 mV to +10 mV) followed immediately by a test pulse to a potential that elicits a strong inward current (e.g., -10 mV).[4]

- Tail Current Analysis: To measure the effect on channel deactivation, a depolarizing pulse is followed by repolarization to a negative potential (e.g., -100 mV), and the decaying tail current is recorded. The amplitude and decay kinetics of this tail current are primary measures of pyrethroid modification.[1]

- Use-Dependence: To assess the state-dependent action of the compound, a train of short depolarizing pulses (e.g., 100 pulses of 5 ms duration) is applied to encourage channel opening before a final test pulse.[1][6]

4. Data Analysis:

- Conductance-voltage and steady-state inactivation curves are fitted with the Boltzmann equation to determine the half-maximal voltage (V₀.₅) and slope factor (k).[7]

- The percentage of modified channels is often calculated from the amplitude of the tail current relative to the peak current during the preceding depolarization.[1][5]

subgraph "cluster_preparation" {

label="Preparation";

bgcolor="#F1F3F4";

Oocyte_Harvest [label="Harvest Xenopus Oocytes", fillcolor="#FFFFFF", fontcolor="#202124"];

cRNA_Injection [label="Inject Sodium Channel cRNA", fillcolor="#FFFFFF", fontcolor="#202124"];

Incubation [label="Incubate for Channel Expression", fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_recording" {

label="Recording";

bgcolor="#F1F3F4";

Place_Oocyte [label="Place Oocyte in Recording Chamber", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Impale_Electrodes [label="Impale with Voltage and\nCurrent Electrodes", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Voltage_Clamp [label="Establish Voltage Clamp\n(Holding Potential -100 mV)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Apply_Compound [label="Apply this compound/Pyrethroid", fillcolor="#FBBC05", fontcolor="#202124"];

Apply_Pulses [label="Apply Voltage-Clamp\nPulse Protocols", fillcolor="#34A853", fontcolor="#FFFFFF"];

Record_Currents [label="Record Ionic Currents", fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_analysis" {

label="Analysis";

bgcolor="#F1F3F4";

Analyze_Kinetics [label="Analyze Gating Kinetics\n(Activation, Inactivation, Deactivation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Generate_Curves [label="Generate Dose-Response and\nVoltage-Dependence Curves", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Determine_Parameters [label="Determine V0.5, k, and\n% Modified Channels", fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Oocyte_Harvest -> cRNA_Injection;

cRNA_Injection -> Incubation;

Incubation -> Place_Oocyte;

Place_Oocyte -> Impale_Electrodes;

Impale_Electrodes -> Voltage_Clamp;

Voltage_Clamp -> Apply_Compound;

Apply_Compound -> Apply_Pulses;

Apply_Pulses -> Record_Currents;

Record_Currents -> Analyze_Kinetics;

Analyze_Kinetics -> Generate_Curves;

Generate_Curves -> Determine_Parameters;

}

Caption: A typical experimental workflow for Two-Epitope Voltage Clamp (TEVC) studies.

Conclusion

References

- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actions of pyrethroid insecticides on sodium currents, action potentials, and contractile rhythm in isolated mammalian ventricular myocytes and perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human and Rat Nav1.3 Voltage-Gated Sodium Channels Differ in Inactivation Properties and Sensitivity to the Pyrethroid Insecticide Tefluthrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actions of Tefluthrin on Rat Nav1.7 Voltage-Gated Sodium Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dataset of electrophysiological patch-clamp recordings of the effect of the compounds deltamethrin, ATx-II and β4-peptide on human cardiac Nav1.5 sodium channel gating properties - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Kadethrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadethrin is a potent synthetic pyrethroid insecticide known for its rapid knockdown effect on a wide range of pests.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and purification of this compound (CAS Number: 58769-20-3), intended for an audience with a strong background in organic chemistry and drug development.[1][4] This document outlines a plausible synthetic pathway, detailed experimental protocols based on established pyrethroid chemistry, and purification methodologies. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound, with the chemical formula C₂₃H₂₄O₄S, is a synthetic pyrethroid ester.[1][5] Like other pyrethroids, its insecticidal activity stems from its ability to modulate the sodium channels in insect neurons, leading to paralysis and death.[6] One source also suggests that this compound may affect nicotinic acetylcholine receptor/channel binding sites.[7] Structurally, it is the ester of (1R,3S)-3-[(E)-(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylic acid and [5-(phenylmethyl)-3-furanyl]methanol. The synthesis of this compound, therefore, involves the preparation of these two key precursors followed by their esterification. This guide will detail a likely synthetic route for each precursor and the final esterification step, followed by a proposed purification protocol.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄O₄S | [1][5] |

| Molecular Weight | 396.50 g/mol | [4][5] |

| CAS Number | 58769-20-3 | [1][2][3][4][5] |

| Melting Point | 31 °C | [2] |

| Boiling Point | 526.2 °C (Predicted) | [2] |

| Solubility | Practically insoluble in water. Soluble in dichloromethane, ethanol, benzene, toluene, xylene, and acetone. | [2] |

| Stability | Unstable to heat and light. Hydrolyzed by aqueous alkalis. | [1] |

Synthesis of this compound

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the acid precursor: (1R,3S)-3-[(E)-(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylic acid.

-

Synthesis of the alcohol precursor: [5-(phenylmethyl)-3-furanyl]methanol.

-

Esterification of the acid and alcohol precursors to yield this compound.

A general overview of the synthetic workflow is presented below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of (1R,3S)-3-[(E)-(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylic acid

Reaction Scheme: A multi-step synthesis would likely start from a readily available chiral cyclopropane derivative. A plausible approach involves the Wittig reaction or a similar olefination reaction to introduce the thienylidene methyl group.

Step 1: Synthesis of a suitable cyclopropane precursor. A suitable starting material would be a derivative of chrysanthemic acid, a common precursor for pyrethroids.[8]

Step 2: Introduction of the thienylidene methyl moiety. This can be achieved via a Wittig reaction between a phosphonium ylide derived from 3-(bromomethyl)dihydrothiophen-2(3H)-one and a suitable cyclopropane carboxaldehyde.

Materials:

-

(1R,3S)-2,2-dimethyl-3-formylcyclopropanecarboxylic acid methyl ester

-

Triphenylphosphine

-

3-(Bromomethyl)dihydrothiophen-2(3H)-one

-

Strong base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., THF)

-

Hydrolyzing agent (e.g., NaOH solution)

-

Acid for workup (e.g., HCl)

Procedure:

-

Prepare the phosphonium salt by reacting triphenylphosphine with 3-(bromomethyl)dihydrothiophen-2(3H)-one in a suitable solvent.

-

In a separate flask, dissolve the phosphonium salt in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium dropwise to generate the ylide.

-

Add a solution of (1R,3S)-2,2-dimethyl-3-formylcyclopropanecarboxylic acid methyl ester in THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting ester by column chromatography.

-

Hydrolyze the ester using a solution of NaOH in methanol/water.

-

Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

-

Filter and dry the product.

Experimental Protocol: Synthesis of [5-(phenylmethyl)-3-furanyl]methanol

This is a proposed synthetic route based on general principles of furan chemistry.

Reaction Scheme: This precursor can be synthesized from 5-methyl-2-furaldehyde.

Step 1: Benzylation of 5-methyl-2-furaldehyde. This step is likely not direct. A more plausible route involves the conversion of a furan derivative that can be benzylated. An alternative is starting from a benzylated furan and introducing the hydroxymethyl group. A plausible route starts with 5-benzyl-3-furoic acid.

Materials:

-

5-Benzyl-3-furoic acid

-

Reducing agent (e.g., Lithium aluminum hydride)

-

Anhydrous solvent (e.g., THF)

-

Acid for workup (e.g., dilute H₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of 5-benzyl-3-furoic acid in anhydrous THF.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Protocol: Esterification to this compound

Reaction Scheme: The final step is the esterification of the acid and alcohol precursors. A common method for such esterifications is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

-

(1R,3S)-3-[(E)-(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylic acid

-

[5-(phenylmethyl)-3-furanyl]methanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid precursor and the alcohol precursor in anhydrous DCM.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C and add a solution of DCC in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

Due to the thermal and photolytic instability of this compound, purification should be carried out under mild conditions.[1] Column chromatography is a suitable method for the purification of the crude product.

Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a gradient of hexane and ethyl acetate)

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure at a low temperature to yield pure this compound.

Purity Assessment

The purity of the final product can be assessed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Data Presentation

Table of Expected Yields: The following are hypothetical yields based on typical organic reactions and should be optimized experimentally.

| Reaction Stage | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| Acid Synthesis | (1R,3S)-3-[(E)-(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylic acid | 10.0 | 6.5 | 65 |

| Alcohol Synthesis | [5-(phenylmethyl)-3-furanyl]methanol | 8.0 | 6.0 | 75 |

| Esterification | Crude this compound | 15.0 | 12.0 | 80 |

| Purification | Pure this compound | 12.0 | 9.6 | 80 |

| Overall | Pure this compound | - | - | ~41.6 |

Logical Relationships in Synthesis

The synthesis of this compound follows a convergent approach, where the two main fragments of the molecule are synthesized separately and then combined in the final step. This strategy is often more efficient for complex molecules.

Caption: Convergent synthesis strategy for this compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and purification of this compound. While detailed experimental procedures for this specific molecule are not widely published, the protocols provided herein are based on well-established and reliable methods in synthetic organic chemistry, particularly in the field of pyrethroids. Researchers and professionals in drug development can use this guide as a foundational resource for the laboratory-scale synthesis of this compound, with the understanding that optimization of reaction conditions and purification techniques will be necessary to achieve high yields and purity. The inherent instability of this compound necessitates careful handling and storage to maintain its integrity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. MOLBASE [key.molbase.com]

- 3. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. arkat-usa.org [arkat-usa.org]

Toxicological Profile of Kadethrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kadethrin is a synthetic pyrethroid insecticide known for its potent knockdown effect on various insects. As with all pesticides, a thorough understanding of its toxicological profile is crucial for assessing its risk to human health and the environment. This technical guide provides a comprehensive overview of the known toxicological data for this compound. Due to the limited availability of specific data for this compound in publicly accessible literature, this report also incorporates information on the broader class of pyrethroid insecticides and references standardized testing protocols to provide a complete toxicological assessment. All quantitative data is presented in structured tables, and detailed experimental methodologies are described based on internationally recognized guidelines.

Chemical and Physical Properties

This compound is characterized by its instability in the presence of light and heat, a common feature among some pyrethroids.

| Property | Value |

| Chemical Formula | C₂₃H₂₄O₄S |

| Molecular Weight | 396.50 g/mol |

| CAS Number | 58769-20-3 |

| Appearance | Information not available |

| Solubility | Information not available |

| Stability | Unstable to light and heat |

Toxicological Data

The available toxicological data for this compound is primarily focused on acute toxicity. Data for other endpoints are largely unavailable.

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

Table 2.1: Acute Toxicity of this compound

| Route of Exposure | Species | Sex | Endpoint | Value |

| Oral | Rat | Male | LD₅₀ | 1324 mg/kg bw |

| Dermal | Rat | Female | LD₅₀ | >2000 mg/kg bw |

| Inhalation | - | - | LC₅₀ | No data available |

-

Acute Oral Toxicity (OECD 423): The acute oral toxicity of this compound was likely determined using a method similar to the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method). In this protocol, a stepwise procedure is used with a small number of animals (typically rats). A starting dose is administered to a group of animals. Depending on the outcome (mortality or survival), the dose for the next group is adjusted up or down. Observations for signs of toxicity are made systematically for at least 14 days. The final classification is based on the dose at which mortality is observed.

-

Acute Dermal Toxicity (OECD 402): The acute dermal toxicity would have been assessed following a protocol similar to OECD Guideline 402 (Acute Dermal Toxicity). A limit test is often performed first, where a high dose (e.g., 2000 mg/kg body weight) of the substance is applied to the shorn skin of a small group of animals (usually rats or rabbits) for 24 hours. The application site is covered with a porous gauze dressing. Animals are observed for signs of toxicity and mortality for 14 days. If no mortality is observed at the limit dose, further testing at higher doses is generally not required.

Skin Irritation and Sensitization

No specific data on skin irritation or sensitization for this compound were found.

-

Acute Dermal Irritation/Corrosion (OECD 404): To assess skin irritation, a study following OECD Guideline 404 would be conducted. A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit). The patch is covered for a specified period (usually 4 hours). Skin reactions, such as erythema (redness) and edema (swelling), are evaluated and scored at specific intervals after patch removal.

-

Skin Sensitization (OECD 406): The potential for this compound to cause skin sensitization would be evaluated using a method like the Guinea Pig Maximisation Test (GPMT) as described in OECD Guideline 406. This involves an induction phase where the test substance is administered to guinea pigs, both by injection with an adjuvant and by topical application, to induce an immune response. This is followed by a challenge phase where the substance is applied topically to a naive skin site. The skin reactions are then observed and scored to determine if sensitization has occurred.

Eye Irritation

No specific data on eye irritation for this compound were found.

-

Acute Eye Irritation/Corrosion (OECD 405): A study following OECD Guideline 405 would be performed to assess eye irritation. A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals, and any signs of irritation, such as redness, swelling, and corneal opacity, are scored.

Sub-chronic and Chronic Toxicity

No data on the sub-chronic or chronic toxicity of this compound were identified.

-

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407): A 28-day study would provide initial information on the toxicity of repeated oral exposure to this compound. Rats would be administered daily doses of the substance for 28 days. Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and organ weights would be monitored. At the end of the study, a full histopathological examination would be performed.

-

Sub-chronic Oral Toxicity Study: 90-Day Study in Rodents (OECD 408): A 90-day study is a standard for assessing sub-chronic toxicity. Similar to the 28-day study, rodents would be exposed to daily doses of this compound for 90 days. This longer duration allows for the assessment of cumulative effects and the determination of a No-Observed-Adverse-Effect Level (NOAEL).

-

Chronic Toxicity Studies (OECD 452): To assess long-term toxicity, a chronic study of at least 12 months in a rodent species would be necessary. This study would provide information on the cumulative toxic effects and the target organs over a significant portion of the animal's lifespan.

Genotoxicity

No data on the genotoxicity of this compound were found.

-

Bacterial Reverse Mutation Test (Ames Test) (OECD 471): The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. Strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine are exposed to the test substance with and without metabolic activation. A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-free medium.

Carcinogenicity

No data on the carcinogenicity of this compound were identified.

-

Carcinogenicity Studies (OECD 451): A long-term carcinogenicity bioassay, typically in two rodent species (e.g., rats and mice), would be required to assess the carcinogenic potential of this compound. Animals would be exposed to the substance for the major portion of their lifespan (e.g., 24 months for rats). The study would involve comprehensive histopathological examination of all tissues to identify any increase in tumor incidence.

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound were found.

-

Two-Generation Reproduction Toxicity Study (OECD 416): This study evaluates the effects of a substance on all phases of the reproductive cycle. Two generations of rats (P and F1) are exposed to the test substance before mating, during gestation, and through lactation. Endpoints include effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.

-

Prenatal Developmental Toxicity Study (OECD 414): This study, often referred to as a teratogenicity study, assesses the potential of a substance to cause adverse effects on the developing fetus. Pregnant animals (usually rats or rabbits) are dosed during the period of organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.

Mechanism of Action and Signaling Pathways

This compound, as a pyrethroid insecticide, primarily exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous system.

Primary Mechanism: Modulation of Voltage-Gated Sodium Channels

The primary target of pyrethroids is the voltage-gated sodium channel on the nerve cell membrane. These channels are crucial for the initiation and propagation of action potentials. Pyrethroids bind to the open state of the sodium channel, delaying its closure. This leads to a prolonged influx of sodium ions, causing membrane depolarization and repetitive firing of the neuron. At higher concentrations, this can lead to a complete block of nerve impulse transmission.

Caption: Primary mechanism of this compound neurotoxicity.

Secondary Effects: Calcium Channel Disruption

The sustained membrane depolarization caused by pyrethroids can lead to secondary effects, including the opening of voltage-gated calcium channels. The resulting influx of calcium can trigger the release of neurotransmitters, contributing to the overall neurotoxic effects.

Caption: Secondary effects of this compound on calcium channels.

Pharmacokinetics and Metabolism

Pyrethroids are generally metabolized in mammals through two main pathways:

-

Ester hydrolysis: Cleavage of the central ester bond, which is a major detoxification pathway.

-

Oxidative metabolism: Primarily mediated by cytochrome P450 enzymes, leading to the formation of more polar and readily excretable metabolites.

The rapid metabolism and excretion of pyrethroids in mammals contribute to their relatively low toxicity compared to insects.

Ecotoxicology

While specific ecotoxicological data for this compound is sparse, pyrethroids as a class are known to be highly toxic to aquatic organisms, including fish and invertebrates. They are also highly toxic to bees. Their strong adsorption to soil and sediment can limit their bioavailability in aquatic environments, but they can still pose a significant risk.

Conclusion and Data Gaps

The available toxicological data for this compound is limited, primarily consisting of acute oral and dermal toxicity values in rats. A comprehensive assessment of its potential hazards is hampered by the lack of data on chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental effects. The primary mechanism of action is understood to be the modulation of voltage-gated sodium channels, consistent with other pyrethroid insecticides.

For a complete and robust risk assessment of this compound, further studies are required to address the significant data gaps identified in this report. In the interim, a precautionary approach should be taken, considering the known hazards of the broader pyrethroid class of insecticides.

The Environmental Fate and Degradation of Kadethrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadethrin is a synthetic pyrethroid insecticide known for its potent knockdown activity against a range of pests. As with any agrochemical, understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence and breakdown of this compound, drawing upon data from related pyrethroids to build a predictive understanding where specific data for this compound is limited. This document details the primary degradation pathways in various environmental compartments, summarizes key quantitative data, and outlines typical experimental protocols for studying its environmental fate.

Physicochemical Properties and Environmental Mobility

Degradation of this compound in the Environment

The degradation of this compound in the environment is governed by a combination of biotic and abiotic processes, including microbial degradation, hydrolysis, and photolysis. The relative importance of these processes depends on environmental conditions such as soil type, moisture, temperature, pH, and sunlight exposure.

Microbial Degradation

Microbial breakdown is a primary route of dissipation for pyrethroids in soil and aquatic systems. The initial and most critical step in the microbial degradation of pyrethroids is the cleavage of the ester linkage by microbial esterases or carboxylesterases[1][2]. This hydrolysis results in the formation of two primary metabolites. For this compound, this would likely yield 5-(phenylmethyl)-3-furanylmethanol and a chrysanthemic acid derivative. These initial degradation products are generally less toxic and more susceptible to further microbial metabolism.

Under aerobic conditions , the degradation of pyrethroids can be relatively rapid. Studies on other pyrethroids have shown half-lives in soil ranging from a few days to several weeks[3][4]. In contrast, under anaerobic conditions , such as in flooded soils or deep sediments, the degradation of pyrethroids is significantly slower[3][4].

Hydrolysis

Hydrolysis is an abiotic degradation process that involves the cleavage of a molecule by reaction with water. The rate of hydrolysis is highly dependent on pH. Pyrethroids are generally stable at neutral and acidic pH but are susceptible to hydrolysis under alkaline conditions[5]. The ester linkage in the this compound molecule is the primary site for hydrolytic cleavage, leading to the same initial breakdown products as microbial degradation.

Photolysis

Photolysis, or degradation by sunlight, is a significant dissipation pathway for pyrethroids present on soil surfaces or in clear, shallow waters. The energy from sunlight can induce isomerization and cleavage of the ester bond[6]. This compound's structure, particularly the furan ring, suggests it may be susceptible to photodegradation. The quantum yield, a measure of the efficiency of a photochemical process, is a key parameter for assessing the rate of photolysis. While a specific quantum yield for this compound has not been reported, studies on other pyrethroids have determined quantum yields that can be used to model its photodegradation rate under various light conditions[7][8][9].

Quantitative Data on Pyrethroid Degradation

Specific quantitative data on the degradation kinetics of this compound are scarce in publicly available literature. However, data from studies on other pyrethroids with similar chemical structures can provide a reasonable estimate of its environmental persistence. The following table summarizes typical half-life ranges for pyrethroids in different environmental compartments.

| Environmental Compartment | Condition | Half-life (t½) Range (days) | References |

| Soil | Aerobic | 2.9 to >200 (median 18) | [3] |

| Soil | Anaerobic | 20 to >200 (median 70) | [3] |

| Water (Hydrolysis) | pH 5 | Stable | [10][11] |

| pH 7 | Stable to slow | [10][11] | |

| pH 9 | Days to weeks | [10][11] | |

| Water (Photolysis) | Surface Water | Hours to days | [10][11] |

| Sediment | Aerobic | Similar to aerobic soil | [3] |

| Anaerobic | Slower than aerobic sediment | [3] |

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are typically followed to assess the environmental fate of pesticides.

Aerobic and Anaerobic Soil Metabolism Study (Based on OECD 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

-

Test System: Samples of at least three different soil types with varying textures and organic matter content are used.

-

Test Substance: ¹⁴C-labeled this compound is typically used to trace its fate and identify metabolites.

-

Application: The test substance is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) with controlled moisture content. The headspace is continuously purged with air to maintain aerobic conditions. Volatile organic compounds and ¹⁴CO₂ are trapped to quantify mineralization.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis: Soil and water samples are collected at various time intervals. The parent compound and its degradation products are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection, and identified by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[12][13][14].

-

Data Analysis: The disappearance of the parent compound is used to calculate the degradation half-life (DT₅₀). A degradation pathway is proposed based on the identified metabolites.

Hydrolysis as a Function of pH (Based on OECD 111)

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

Methodology:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

-

Test Substance: A solution of this compound in a water-miscible solvent is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at different time points and analyzed for the concentration of this compound and its hydrolysis products by HPLC or GC.

-

Data Analysis: The rate constants and half-lives of hydrolysis are calculated for each pH.

Photodegradation in Water (Based on OECD 316)

Objective: To determine the rate of photodegradation of this compound in an aqueous environment.

Methodology:

-

Test System: A sterile, buffered aqueous solution of this compound is placed in quartz tubes.

-

Light Source: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Actinometry: A chemical actinometer is used to measure the light intensity.

-

Sampling and Analysis: Samples are collected at various time intervals and analyzed for the concentration of this compound and its photoproducts.

-

Data Analysis: The photodegradation rate constant and half-life are calculated. The quantum yield can also be determined from the data.

Signaling Pathways and Experimental Workflows

Proposed Microbial Degradation Pathway of this compound

The following diagram illustrates a probable microbial degradation pathway for this compound, based on the known degradation pathways of other pyrethroids. The primary step is the cleavage of the ester bond, followed by further degradation of the resulting alcohol and acid moieties.

Caption: Proposed microbial degradation pathway of this compound.

Experimental Workflow for a Soil Metabolism Study

The following diagram outlines the typical workflow for conducting an aerobic soil metabolism study for a pesticide like this compound.

Caption: Experimental workflow for an aerobic soil metabolism study.

Conclusion

While specific data on the environmental fate and degradation of this compound is limited, a comprehensive understanding can be extrapolated from the extensive research on other pyrethroid insecticides. This compound is expected to be largely immobile in soil and to degrade through a combination of microbial action, hydrolysis (particularly in alkaline conditions), and photolysis. The primary degradation pathway likely involves the cleavage of the ester bond, leading to less toxic metabolites that are further broken down in the environment. Further research focusing specifically on this compound is necessary to refine our understanding of its environmental behavior and to establish precise degradation kinetics for robust environmental risk assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Laboratory degradation rates of 11 pyrethroids under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deltamethrin (EHC 97, 1990) [inchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantum Yield for the Aqueous Photochemical Degradation of Chlorantraniliprole and Simulation of Its Environmental Fate in a Model California Rice Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. su.diva-portal.org [su.diva-portal.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]

An In-depth Technical Guide to Kadethrin's Binding Affinity with Insect Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Kadethrin and other pyrethroids to insect voltage-gated sodium channels (VGSCs). The document details the molecular interactions, quantitative measures of affinity for related compounds, and the experimental protocols used to determine these parameters.

Introduction: The Pyrethroid-Sodium Channel Interaction

This compound, a synthetic pyrethroid insecticide, exerts its potent neurotoxic effects on insects by targeting the voltage-gated sodium channels.[1] These channels are integral transmembrane proteins crucial for the initiation and propagation of action potentials in the insect nervous system.[2][3] Pyrethroids, including this compound, bind to the sodium channels and modify their gating properties.[1][4] Specifically, they prevent the channels from closing, leading to a persistent influx of sodium ions.[1] This disruption of normal nerve function results in hyperexcitability, paralysis, and ultimately, the death of the insect.[4]

The binding of pyrethroids is state-dependent, with a higher affinity for the open state of the sodium channel.[5][6] This means that the insecticide binds more effectively when the neuron is actively firing. Homology modeling and mutational analyses have identified two putative pyrethroid receptor sites (PyR1 and PyR2) on the insect sodium channel.[7][8] These sites are located at the interface of different domains of the channel protein.[7]

Quantitative Binding Affinity of Pyrethroids

Direct measurement of this compound's binding affinity using traditional radioligand binding assays is challenging due to the high lipophilicity of pyrethroids, which results in significant non-specific binding to cell membranes.[2][3] Consequently, the scientific literature predominantly features electrophysiological data, such as the effective concentration (EC₅₀) required to induce a specific effect on sodium channel currents, which serves as an indirect measure of binding affinity.

The following table summarizes the EC₅₀ values for the induction of sodium tail currents by various pyrethroids and DDT in wild-type insect sodium channels expressed in Xenopus oocytes. These tail currents are a characteristic effect of pyrethroid action and represent the prolonged channel opening.

| Compound | Insect Species (Channel) | EC₅₀ (µM) for Tail Current Induction | Reference |

| Deltamethrin | Drosophila melanogaster (para) | 0.043 | [9] |

| Permethrin | Drosophila melanogaster (para) | 0.40 | [9] |

| DDT | Drosophila melanogaster (para) | 65 | [9] |

Experimental Protocols

The primary method for assessing the binding and effect of pyrethroids on insect sodium channels is the two-electrode voltage-clamp technique using Xenopus laevis oocytes as a heterologous expression system.

Expression of Insect Sodium Channels in Xenopus Oocytes

-

Gene Source: The gene encoding the specific insect voltage-gated sodium channel alpha subunit (e.g., the para gene from Drosophila melanogaster) is cloned into an expression vector.

-

cRNA Synthesis: The plasmid DNA is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using a suitable RNA polymerase.

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated.

-

Microinjection: A specific amount of the synthesized cRNA is microinjected into each oocyte.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and insertion of the sodium channels into the oocyte membrane.

Two-Electrode Voltage-Clamp Electrophysiology

This technique allows for the control of the oocyte's membrane potential and the simultaneous measurement of the resulting ion currents flowing through the expressed sodium channels.

-

Oocyte Placement: An oocyte expressing the insect sodium channels is placed in a recording chamber and perfused with a specific external solution (e.g., Barth's solution).

-

Electrode Impalement: Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

Voltage Protocol Application: A voltage-clamp amplifier is used to hold the membrane potential at a set level (holding potential, typically -120 mV to -90 mV) and to apply specific voltage protocols.

-

Measurement of Pyrethroid Effects:

-

Baseline Recording: Sodium currents are recorded in the absence of the pyrethroid.

-

Pyrethroid Application: The oocyte is perfused with a solution containing the desired concentration of the pyrethroid (e.g., this compound).

-

Stimulation Protocols: To assess the state-dependent binding, different stimulation protocols are used:

-

Single Long Depolarization: A single, long depolarizing pulse is applied to measure the modification of channels in the resting state.

-

Repetitive Short Depolarizations: A train of short depolarizing pulses is used to promote the opening of the channels and measure the modification of open-state channels.[2]

-

-

Tail Current Analysis: The characteristic "tail current" upon repolarization of the membrane is measured. The amplitude and decay kinetics of this tail current are indicative of the pyrethroid's effect on prolonging channel opening.[9]

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as the EC₅₀ for tail current induction and the percentage of modified channels.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound's mechanism of action on insect sodium channels.

Experimental Workflow for Assessing Pyrethroid Binding

Caption: Workflow for electrophysiological analysis of pyrethroid effects.

Conclusion

While direct binding affinity data for this compound remains elusive due to methodological challenges, electrophysiological studies on related pyrethroids provide valuable insights into its interaction with insect voltage-gated sodium channels. The state-dependent nature of this binding, with a preference for the open channel conformation, is a key feature of its mode of action. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the precise binding kinetics and affinity of this compound and other novel insecticides, aiding in the development of more effective and selective pest control agents.

References

- 1. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Differential resistance of insect sodium channels with kdr mutations to deltamethrin, permethrin and DDT - PubMed [pubmed.ncbi.nlm.nih.gov]

Kadethrin: A Technical Guide to its History, Development, and Insecticidal Properties

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Kadethrin, a synthetic pyrethroid insecticide, emerged from the extensive research efforts to develop potent and rapid-acting insect control agents. This technical guide provides a comprehensive overview of the history, development, and core insecticidal properties of this compound. It details its discovery by Roussel Uclaf, its mode of action as a sodium channel modulator, and presents available quantitative data on its efficacy and toxicity in a structured format. Detailed experimental methodologies for key toxicological and efficacy assays are provided, alongside a visualization of its mechanism of action and illustrative experimental workflows using the DOT language for Graphviz. This guide serves as a critical resource for professionals in insecticide research and development, offering a consolidated repository of technical information on this compound.

Introduction

The quest for effective and safe insecticides has been a continuous endeavor in agricultural and public health sectors. The discovery of natural pyrethrins from Chrysanthemum cinerariifolium flowers laid the foundation for the development of a major class of synthetic insecticides known as pyrethroids. These synthetic analogues were designed to overcome the limitations of natural pyrethrins, such as their instability in light. This compound, also known by its developmental code RU-15525, is a notable synthetic pyrethroid recognized for its potent knockdown activity against a range of insect pests. This document provides a detailed technical exploration of this compound's journey from its synthesis to its characterization as an insecticide.

History and Development

The primary objective behind the development of this compound was to create an insecticide with a very rapid knockdown effect, a crucial characteristic for controlling flying insects and for use in domestic and public health settings. Although highly effective in this regard, this compound is known to be relatively unstable, particularly when exposed to light, which has influenced its application profile.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (5-benzyl-3-furyl)methyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate |

| CAS Number | 58769-20-3 |

| Molecular Formula | C₂₃H₂₄O₄S |

| Molecular Weight | 412.5 g/mol |

| Physical State | Information not available |

| Solubility | Information not available |

| Stability | Relatively unstable, especially when exposed to light |

Mode of Action

This compound, like other pyrethroid insecticides, exerts its toxic effect on insects by targeting their nervous system. The primary site of action is the voltage-gated sodium channels in nerve cell membranes.

By binding to these channels, this compound modifies their gating kinetics. Specifically, it prolongs the open state of the sodium channels, leading to a persistent influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing repetitive firing and eventual paralysis, which manifests as the characteristic "knockdown" effect.

Efficacy Data

This compound is particularly noted for its rapid knockdown effect against various insect pests.

| Target Pest | Assay Type | Efficacy Metric | Value |

| Cockroaches (Blattella germanica, Periplaneta americana) | Knockdown Assay | Time to 100% Knockdown | 10 minutes[1] |

Note: Specific LD50 values for key insect pests were not available in the searched literature.

Toxicology Profile

The toxicological profile of this compound has been evaluated in mammalian models to assess its safety.

Acute Toxicity in Rats

| Route | Metric | Value | Reference |

| Dermal | LD₅₀ | 3200 mg/kg |

Note: Acute oral and inhalation toxicity data for this compound were not available in the searched literature.

Environmental Fate

As a photolabile pyrethroid, this compound's persistence in the environment is expected to be limited, particularly in the presence of sunlight.

| Environmental Compartment | Parameter | Value |

| Soil | Half-life (t½) | Data not available |

| Water | Photolysis Half-life (t½) | Data not available |

Note: Specific environmental fate data for this compound is limited. The information provided is based on the general properties of photolabile pyrethroids.

Synthesis

A detailed, step-by-step synthesis pathway for this compound was not explicitly found in the reviewed literature. However, the general synthesis of pyrethroids involves the esterification of a suitable acid with a suitable alcohol. For this compound, this would involve the synthesis of the specific chrysanthemic acid derivative and the 5-benzyl-3-furylmethyl alcohol moiety, followed by their esterification.

Experimental Protocols

Acute Dermal Toxicity Study in Rats (Adapted from OECD Guideline 402)

This protocol outlines the general procedure for assessing the acute dermal toxicity of a substance like this compound.

Methodology:

-

Test Animals: Healthy young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Both sexes are tested.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

-

Preparation: Approximately 24 hours before the test, the dorsal area of the trunk of the animals is shaved, taking care to avoid abrading the skin.

-

Dose Administration: The test substance (this compound) is applied uniformly over an area which is approximately 10% of the total body surface area. A limit test is often performed first at a dose of 2000 mg/kg body weight.

-

Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape. The animals are housed individually. The exposure period is 24 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Insecticide Knockdown Efficacy Assay (Adapted from WHO protocols)

This protocol describes a general method to evaluate the knockdown efficacy of an insecticide like this compound against insects such as cockroaches.

Methodology:

-

Test Insects: A susceptible laboratory strain of the target insect (e.g., German cockroach, Blattella germanica) is used.

-

Test Arena Preparation: A glass jar or a similar container is treated with a known concentration of the insecticide formulation. The solvent is allowed to evaporate, leaving a uniform deposit of the insecticide on the inner surfaces. A control group with a solvent-only treatment is also prepared.

-

Insect Exposure: A known number of adult insects (e.g., 20-25) are released into the treated and control jars.

-

Observation: The number of insects knocked down (defined as unable to walk or maintain normal posture) is recorded at regular intervals (e.g., every minute for the first 15 minutes, then every 5 minutes) for a set period (e.g., 1-2 hours).

-

Data Analysis: The time taken for 50% (KDT₅₀) and 95% (KDT₉₅) of the insects to be knocked down is calculated using probit analysis.

Conclusion

This compound represents a significant development in the field of synthetic pyrethroid insecticides, characterized by its potent and rapid knockdown effect. While its application has been influenced by its relative instability, its mode of action as a sodium channel modulator is a classic example of pyrethroid neurotoxicity. This technical guide has consolidated the available historical, chemical, and biological data on this compound, providing a valuable resource for researchers and professionals in the field. Further research to fill the existing data gaps, particularly concerning its environmental fate and a detailed synthesis pathway, would provide a more complete understanding of this potent insecticide.

References

Methodological & Application

Application Note: Preparation of Kadethrin Stock Solution

Abstract

This document provides a detailed protocol for the preparation of a Kadethrin stock solution, intended for use by researchers, scientists, and professionals in drug development. This compound is a synthetic pyrethroid insecticide known for its potent knockdown effect but also for its relative instability, particularly when exposed to light and heat.[1][2] Proper preparation and storage of stock solutions are critical to ensure experimental reproducibility and accuracy. This protocol outlines the necessary materials, safety precautions, and a step-by-step methodology for preparing a consistent and stable this compound stock solution.

Introduction

This compound (CAS 58769-20-3) is a synthetic pyrethroid insecticide with the chemical formula C₂₃H₂₄O₄S. It functions as a fast-acting neurotoxicant by modulating sodium channels.[3] A significant challenge in working with this compound is its instability; it is susceptible to rapid decomposition by light and heat and is hydrolyzed by aqueous alkalis.[2][4] Therefore, standardized procedures for solution preparation are essential. This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for such compounds in biological assays.[5]

Chemical & Physical Properties

A summary of this compound's relevant properties is provided below. This data is crucial for handling, storage, and preparation of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₄O₄S | [4][6] |

| Molecular Weight | 396.50 g/mol | [2][4][6] |

| Melting Point | 31°C | [2][4] |

| Appearance | Solid powder | [5] |

| Water Solubility | Practically insoluble (~1 mg/L at 20°C) | [2][4] |

| Solubility in Organic Solvents | Soluble in DMSO, dichloromethane, acetone, toluene, xylene, benzene. | [5] |

| Storage (Neat Compound) | 0-6°C, protected from light. | [2][4] |

| Stability | Unstable to heat and light; hydrolyzed by aqueous alkalis. | [2][4] |

Experimental Protocol: 10 mM Stock Solution Preparation

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials and Equipment

-

This compound (neat compound, solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to 0.01 mg)

-

Microcentrifuge tubes or amber glass vials (e.g., 1.5 mL or 2 mL)

-

Calibrated micropipettes (P1000, P200) and sterile tips

-

Spatula

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Safety Precautions

-

This compound is a neurotoxicant and should be handled with care.[3]

-

Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, to avoid contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for this compound before starting any work.

Step-by-Step Procedure

Step 1: Calculate the Required Mass of this compound

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound must be calculated.

-

Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Calculation:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 396.5 g/mol x 1000 mg/g

-

Mass (mg) = 3.965 mg

-

Note: If the purity of the this compound powder is less than 100%, adjust the mass accordingly using the formula: Adjusted Mass = Calculated Mass / (Purity / 100).[7]

Step 2: Weigh the this compound Powder

-

Place a clean, empty microcentrifuge tube or amber vial on the analytical balance and tare the weight.

-

Carefully add approximately 3.97 mg of this compound powder into the vial using a spatula. Record the exact weight.

Step 3: Dissolve the this compound

-

Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. To ensure accuracy, recalculate the required solvent volume based on the actual mass weighed.

-

Formula: Volume of DMSO (mL) = [Actual Mass (mg) / 396.5 ( g/mol )] / 10 (mmol/L)

-

-

For example, if you weighed exactly 4.0 mg of this compound:

-

Volume of DMSO (mL) = [4.0 mg / 396.5 g/mol ] / 10 mmol/L = 1.009 mL or 1009 µL.

-

-

Securely cap the vial.

-

Vortex the solution for 30-60 seconds, or until the this compound powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but prolonged heating should be avoided due to this compound's heat sensitivity.[2]

Step 4: Label and Store the Stock Solution

-

Clearly label the vial with the compound name ("this compound"), the final concentration (10 mM), the solvent (DMSO), the preparation date, and your initials.

-

For short-term storage (days to weeks), store the stock solution at 0-4°C.[5]

-

For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]

-

Always protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for this compound stock solution preparation and storage.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 58769-20-3 [amp.chemicalbook.com]

- 3. This compound (Ref: ENT 29117) [sitem.herts.ac.uk]

- 4. Cas 58769-20-3,this compound | lookchem [lookchem.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | CAS 58769-20-3 | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

Application Note: Gas Chromatography Method for the Analysis of Kadethrin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kadethrin is a potent synthetic pyrethroid insecticide.[1] Due to its efficacy, monitoring its presence in various matrices is crucial for regulatory compliance, environmental assessment, and quality control in formulations. This application note details a gas chromatography (GC) method for the quantitative analysis of this compound.

Principle

This method employs gas chromatography with either an Electron Capture Detector (ECD) or a Flame Ionization Detector (FID) for the separation and quantification of this compound. The choice of detector may depend on the required sensitivity and the sample matrix. ECD is highly sensitive to halogenated compounds and is often used for pesticide residue analysis, while FID is a robust, general-purpose detector.[2] The methodology involves sample preparation to extract this compound, followed by chromatographic separation on a capillary column and detection.

Apparatus and Reagents

Apparatus

-

Gas Chromatograph (GC) with ECD or FID

-

Capillary GC column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)[3]

-

Autosampler

-

Data acquisition and processing system

-

Standard laboratory glassware

-

Solid-Phase Extraction (SPE) manifold and cartridges (if applicable)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

Reagents

-

This compound analytical standard (CAS No. 58769-20-3)[4]

-

High-purity solvents (e.g., n-hexane, acetone, acetonitrile)[3][5]

-

Anhydrous sodium sulfate

-

High-purity carrier gas (Helium or Nitrogen)

-

High-purity makeup gas for the detector (as required)

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of n-hexane in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with n-hexane to cover the desired concentration range (e.g., 0.01 - 1.0 µg/mL).

Sample Preparation (General Guideline using SPE)

This is a general guideline and may need optimization based on the specific sample matrix.

-

Extraction:

-

For liquid samples (e.g., water), pass a known volume through an appropriate SPE cartridge (e.g., C18).

-